Salclobuzic Acid Salclobuzic Acid
Brand Name: Vulcanchem
CAS No.: 387825-03-8
VCID: VC3925830
InChI: InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16)
SMILES: C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O
Molecular Formula: C11H12ClNO4
Molecular Weight: 257.67 g/mol

Salclobuzic Acid

CAS No.: 387825-03-8

Cat. No.: VC3925830

Molecular Formula: C11H12ClNO4

Molecular Weight: 257.67 g/mol

* For research use only. Not for human or veterinary use.

Salclobuzic Acid - 387825-03-8

Specification

CAS No. 387825-03-8
Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
IUPAC Name 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid
Standard InChI InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16)
Standard InChI Key GCVGCXMTCJMBHY-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O
Canonical SMILES C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Salclobuzic acid is a chlorinated hydroxybenzamide derivative with the molecular formula C11H12ClNO4\text{C}_{11}\text{H}_{12}\text{ClNO}_{4} and a molecular weight of 257.67 g/mol . Its IUPAC name, 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid, reflects its structural components:

  • A 4-chloro-2-hydroxybenzoyl moiety derived from salicylic acid.

  • An aminobutanoic acid (γ-aminobutyric acid analog) chain.

The compound’s SMILES notation (OC(=O)CCCNC(=O)C1=CC=C(Cl)C=C1O\text{OC(=O)CCCNC(=O)C1=CC=C(Cl)C=C1O}) and InChIKey (GCVGCXMTCJMBHY-UHFFFAOYSA-N\text{GCVGCXMTCJMBHY-UHFFFAOYSA-N}) provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H12ClNO4\text{C}_{11}\text{H}_{12}\text{ClNO}_{4}
Molecular Weight257.67 g/mol
CAS Registry Number387825-03-8
AppearanceLiquid or powder
SolubilityNot fully characterized

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, salclobuzic acid is likely synthesized through a coupling reaction between 4-chloro-2-hydroxybenzoic acid and γ-aminobutyric acid (GABA). The process may involve:

  • Activation of the carboxyl group: The benzoic acid moiety could be activated using reagents like thionyl chloride or carbodiimides.

  • Amide bond formation: Reaction with GABA under controlled pH conditions .

Suppliers report production scales ranging from milligrams to kilograms, with purity levels exceeding 98% . Major Chinese manufacturers, including Chemlyte Solutions and Shandong Mopai Biotechnology, dominate the market, offering the compound for research and commercial applications .

Quality Control and Specifications

Industrial batches are subject to rigorous quality checks:

  • Assay: ≥98% purity (HPLC)

  • Storage: Tightly sealed containers in cool, dry environments to prevent hydrolysis of the amide bond .

Pharmacological Applications and Mechanisms

Oral Absorption Enhancement

Salclobuzic acid’s sodium salt, salclobuzate sodium (INN: 8563), was developed as an intestinal absorption enhancer. Its mechanism likely involves:

  • Transient tight junction modulation: Temporarily disrupting intestinal epithelial tight junctions to facilitate paracellular drug transport .

  • Mucosal interaction: The chlorinated hydroxybenzoyl group may interact with membrane proteins, enhancing permeability .

This property positions it as a potential adjuvant for poorly bioavailable drugs, though clinical adoption remains limited as of 2025 .

Intermediate in Drug Synthesis

Chinese suppliers report its use in synthesizing:

  • Antifungal agents: Structural analogs targeting ergosterol biosynthesis.

  • Surfactants: Amphiphilic derivatives for drug delivery systems .

Recent Research and Future Directions

Emerging Applications

  • Anticancer drug delivery: Preliminary studies explore its use in enhancing chemotherapeutic uptake .

  • Agricultural chemicals: As a precursor for novel pesticides .

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Long-term toxicity: No data on chronic exposure effects.

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